6-(3-chloro-4-methoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-CHLORO-4-METHOXYPHENYL)-3-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Preparation Methods
The synthesis of 6-(3-CHLORO-4-METHOXYPHENYL)-3-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the following steps:
Formation of the triazole ring: This is achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with hydrazine hydrate.
Formation of the thiadiazine ring: The triazole intermediate is then reacted with various substituted phenyl isothiocyanates to form the thiadiazine ring.
Final coupling: The final step involves coupling the triazolothiadiazine intermediate with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions.
Chemical Reactions Analysis
6-(3-CHLORO-4-METHOXYPHENYL)-3-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
6-(3-CHLORO-4-METHOXYPHENYL)-3-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being explored for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(3-CHLORO-4-METHOXYPHENYL)-3-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of various enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase.
Receptor Binding: It binds to specific receptors in the body, leading to the modulation of various signaling pathways.
Antioxidant Activity: The compound exhibits antioxidant properties, which help in reducing oxidative stress and protecting cells from damage.
Comparison with Similar Compounds
6-(3-CHLORO-4-METHOXYPHENYL)-3-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit similar biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These compounds have a different arrangement of the triazole and thiadiazine rings but exhibit similar pharmacological properties.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines: These compounds have a different nitrogen arrangement in the triazole ring but share similar biological activities.
Properties
Molecular Formula |
C20H17ClF3N5O2S |
---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H17ClF3N5O2S/c1-10-26-27-19-29(10)28-16(11-6-7-15(31-2)14(21)8-11)17(32-19)18(30)25-13-5-3-4-12(9-13)20(22,23)24/h3-9,16-17,28H,1-2H3,(H,25,30) |
InChI Key |
OYBCGNNCEKTYDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.